(1S,2S)-(+)-Pseudoephedrine-D3 hcl (N-methyl-D3)

Description

Contextualizing Stable Isotope Labeling in Chemical and Biomedical Sciences

Stable isotope labeling is a technique that involves the substitution of an atom in a molecule with its non-radioactive, heavier isotope. metsol.com Common stable isotopes used in this process include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com This substitution results in a molecule that is chemically very similar to its unlabeled counterpart but has a greater mass. acanthusresearch.com This mass difference is detectable by analytical instruments like mass spectrometers, allowing researchers to differentiate and trace the labeled molecule. wikipedia.org

In the realms of chemical and biomedical sciences, this technique is invaluable for a variety of applications. It is instrumental in metabolic research, enabling scientists to track the metabolic fate of drugs and other compounds within an organism. By introducing a stable isotope-labeled compound, researchers can follow its journey through various biochemical pathways. metsol.com This provides crucial insights into the absorption, distribution, metabolism, and excretion of the substance. mdpi.com

Furthermore, stable isotope labeling is a cornerstone of quantitative analysis, particularly when coupled with mass spectrometry. scioninstruments.com Labeled compounds, such as (1S,2S)-(+)-Pseudoephedrine-D3 HCl, often serve as ideal internal standards. acanthusresearch.comscioninstruments.com An internal standard is a substance with similar chemical properties to the analyte of interest that is added in a known quantity to a sample. scispace.com It helps to correct for variations that can occur during sample preparation and analysis, thereby improving the accuracy and reproducibility of the results. scioninstruments.comnih.gov The use of stable isotope-labeled internal standards is widespread in fields like bioanalysis, environmental studies, and pharmaceutical research. scioninstruments.com

Significance of (1S,2S)-(+)-Pseudoephedrine-D3 HCl (N-methyl-D3) as a Research Probe

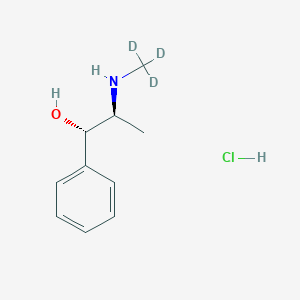

(1S,2S)-(+)-Pseudoephedrine-D3 HCl (N-methyl-D3) is a deuterated form of pseudoephedrine, a well-known sympathomimetic amine. In this specific analogue, the three hydrogen atoms of the N-methyl group are replaced by deuterium atoms. This labeling provides a stable, non-radioactive tracer that can be used in a variety of research settings.

The primary significance of this compound lies in its application as an internal standard for the quantitative analysis of pseudoephedrine in biological samples, such as blood, plasma, or urine. In pharmacokinetic studies, which examine how a drug moves through the body, accurate measurement of drug concentration is critical. researchgate.netnih.gov By adding a known amount of (1S,2S)-(+)-Pseudoephedrine-D3 HCl to a sample containing pseudoephedrine, researchers can use techniques like liquid chromatography-mass spectrometry (LC-MS) to precisely quantify the amount of the non-deuterated drug present.

The deuterated standard co-elutes with the natural pseudoephedrine during chromatography and experiences similar ionization effects in the mass spectrometer. scioninstruments.com However, due to its higher mass, it produces a distinct signal, allowing for accurate differentiation and quantification. This approach helps to compensate for potential sample loss during extraction and for variations in instrument response, known as matrix effects, which can interfere with the analysis. clearsynth.com

The use of deuterated standards like (1S,2S)-(+)-Pseudoephedrine-D3 HCl is also vital in drug metabolism studies. semanticscholar.orgdntb.gov.ua By administering pseudoephedrine and using the deuterated form as an analytical standard, scientists can accurately track the formation of metabolites and gain a deeper understanding of the drug's biotransformation pathways.

Interactive Data Table: Properties of (1S,2S)-(+)-Pseudoephedrine-D3 HCl (N-methyl-D3)

| Property | Value |

| Chemical Formula | C₁₀H₁₂D₃NO·HCl |

| Molecular Weight | Approx. 204.73 g/mol |

| Isotopic Enrichment | Typically ≥98% for Deuterium |

| Chemical Purity | Generally ≥98% |

| Appearance | White to off-white solid |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S,2S)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10+;/m0./s1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALXUFOVQVENIU-AAEBCVIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N[C@@H](C)[C@H](C1=CC=CC=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583991 | |

| Record name | (1S,2S)-2-[(~2~H_3_)Methylamino]-1-phenylpropan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285979-73-9, 284665-25-4 | |

| Record name | (1S,2S)-2-[(~2~H_3_)Methylamino]-1-phenylpropan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 284665-25-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 285979-73-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Comprehensive Characterization of 1s,2s + Pseudoephedrine D3 Hcl N Methyl D3

Deuterium (B1214612) Labeling Strategies for Pseudoephedrine Analogues

Deuterium labeling of pseudoephedrine analogues, specifically at the N-methyl position, involves the introduction of a trideuteromethyl (CD3) group in place of the protio-methyl (CH3) group. This substitution is strategically important as it can alter the metabolic profile of the molecule without significantly changing its fundamental chemical properties. The primary metabolic pathway for pseudoephedrine includes N-demethylation, and the introduction of a deuterated methyl group can slow down this process due to the kinetic isotope effect.

Common strategies for introducing a deuterated N-methyl group include:

Reductive Amination: This is a widely used method where a primary amine precursor, in this case, (1S,2S)-norpseudoephedrine, is reacted with a deuterated formaldehyde source (e.g., paraformaldehyde-d2 or formaldehyde-d2 solution) in the presence of a reducing agent.

N-Alkylation with a Deuterated Reagent: This approach involves the direct alkylation of (1S,2S)-norpseudoephedrine using a trideuteromethylating agent such as iodomethane-d3 (CD3I) or dimethyl-d6 sulfate ((CD3)2SO4). The reaction conditions, including the choice of base and solvent, are critical to ensure high yields and prevent side reactions.

Catalytic N-Methylation: More recent methods utilize catalysts, such as iridium or ruthenium complexes, for the N-methylation of amines using deuterated methanol (CD3OD) as the methylating agent.

The choice of strategy depends on the availability of starting materials, desired isotopic enrichment, and scalability of the reaction.

Stereoselective Synthetic Methodologies for (1S,2S)-(+)-Pseudoephedrine-D3 HCl

The synthesis of (1S,2S)-(+)-Pseudoephedrine-D3 HCl requires a stereoselective approach to ensure the correct configuration at the two chiral centers (C1 and C2). The desired (1S,2S) stereochemistry is that of pseudoephedrine.

A potential synthetic route can be envisioned as a two-stage process:

Stereoselective synthesis of the precursor (1S,2S)-norpseudoephedrine: This can be achieved through various methods, including biocatalytic processes. One such method involves a two-step biocatalytic sequence starting with a benzoin-type condensation, followed by a transamination reaction to yield the desired (1S,2S)-norpseudoephedrine analogue with high diastereo- and enantiomeric excesses researchgate.net.

Introduction of the N-trideuteromethyl group: The synthesized (1S,2S)-norpseudoephedrine is then subjected to N-trideuteromethylation using one of the strategies mentioned in section 2.1. For instance, reductive amination with deuterated formaldehyde and a suitable reducing agent would yield (1S,2S)-(+)-Pseudoephedrine-D3.

Salt Formation: The final step involves the reaction of the free base with hydrochloric acid to form the stable hydrochloride salt, (1S,2S)-(+)-Pseudoephedrine-D3 HCl.

An alternative approach involves the stereospecific conversion of a readily available starting material. For example, a synthesis starting from N-methylamphetamine has been reported to produce the (1S,2S)-diastereomer of pseudoephedrine exclusively explodie.orgimprobable.com. Adapting such a synthesis with a deuterated methyl source at the appropriate step could also yield the target compound.

Advanced Spectroscopic and Chromatographic Characterization Techniques for Deuterated Analogues

The comprehensive characterization of (1S,2S)-(+)-Pseudoephedrine-D3 HCl is essential to confirm its identity, isotopic incorporation, and purity. This is achieved through a combination of advanced spectroscopic and chromatographic techniques.

NMR spectroscopy is a powerful tool for verifying the incorporation of deuterium.

¹H NMR: In the proton NMR spectrum of (1S,2S)-(+)-Pseudoephedrine-D3 HCl, the signal corresponding to the N-methyl protons, which is typically a singlet in the non-deuterated compound, will be absent or significantly reduced in intensity. The remaining signals for the phenyl, methine, and C-methyl protons can be compared to the spectrum of the unlabeled standard to confirm the rest of the molecular structure.

²H NMR: Deuterium NMR spectroscopy can be used to directly observe the deuterium signal of the N-CD3 group, providing definitive evidence of deuterium incorporation at the desired position.

¹³C NMR: In the carbon-13 NMR spectrum, the carbon of the N-CD3 group will exhibit a characteristic multiplet signal due to coupling with the three deuterium atoms (a triplet of triplets, often appearing as a septet), and its chemical shift will be slightly different from the corresponding N-CH3 carbon in the unlabeled compound. A ¹³C NMR spectrum of neutral (1S,2S)‐N‐methyl‐pseudoephedrine has been reported, which can serve as a reference for the deuterated analogue researchgate.net.

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Assignment |

| ¹H | 7.2 - 7.5 | Multiplet | Phenyl protons |

| ¹H | ~4.6 | Doublet | -CH(OH)- |

| ¹H | ~3.0 | Multiplet | -CH(NCD₃)- |

| ¹H | ~1.0 | Doublet | -CH₃ |

| ¹³C | 125-140 | Multiple signals | Phenyl carbons |

| ¹³C | ~75 | Singlet | -C(OH)- |

| ¹³C | ~60 | Singlet | -C(NCD₃)- |

| ¹³C | ~30 | Multiplet (due to C-D coupling) | -NCD₃ |

| ¹³C | ~10 | Singlet | -CH₃ |

Table 1: Predicted NMR Spectral Data for (1S,2S)-(+)-Pseudoephedrine-D3 HCl.

HRMS is essential for confirming the molecular identity and isotopic purity of the synthesized compound.

Molecular Ion Peak: The high-resolution mass spectrum will show the molecular ion peak corresponding to the exact mass of the protonated deuterated molecule ([M+H]⁺). The theoretical exact mass of C₁₀H₁₃D₃NO is higher than that of the unlabeled C₁₀H₁₅NO due to the three deuterium atoms. The expected m/z for the protonated molecule would be approximately 169.14, whereas for the unlabeled compound it is 166.12 ijper.org.

Isotopic Distribution: The isotopic pattern of the molecular ion peak will be distinct from the unlabeled compound. The relative intensities of the M+1 and M+2 peaks will be altered due to the presence of deuterium. Analysis of this distribution allows for the confirmation of the number of deuterium atoms incorporated.

Fragmentation Pattern: The fragmentation pattern in tandem mass spectrometry (MS/MS) can also provide structural confirmation. The loss of a trideuteromethyl group would result in a different fragment ion mass compared to the loss of a protio-methyl group in the unlabeled compound.

| Parameter | Unlabeled Pseudoephedrine | (1S,2S)-(+)-Pseudoephedrine-D3 |

| Molecular Formula | C₁₀H₁₅NO | C₁₀H₁₂D₃NO |

| Molecular Weight | 165.23 g/mol | ~168.25 g/mol |

| Exact Mass | 165.1154 g/mol | 168.1343 g/mol |

| [M+H]⁺ (m/z) | ~166.1226 | ~169.1415 |

Table 2: Comparison of Mass Spectrometric Data for Unlabeled and D3-Labeled Pseudoephedrine.

Since pseudoephedrine has two chiral centers, it can exist as four stereoisomers: (1S,2S)-(+)-pseudoephedrine, (1R,2R)-(-)-pseudoephedrine, (1S,2R)-(+)-ephedrine, and (1R,2S)-(-)-ephedrine nih.gov. It is crucial to confirm the stereochemical purity of the synthesized deuterated analogue.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods using polysaccharide-based chiral stationary phases have been developed for the separation of all four stereoisomers of pseudoephedrine and ephedrine (B3423809) nih.govphenomenex.com. By comparing the retention time of the synthesized (1S,2S)-(+)-Pseudoephedrine-D3 HCl with that of a certified reference standard of (1S,2S)-(+)-pseudoephedrine, the stereochemical identity can be confirmed. The absence of peaks corresponding to the other stereoisomers will verify the enantiomeric and diastereomeric purity.

Supercritical Fluid Chromatography (SFC): Chiral SFC is another powerful technique for the rapid separation of stereoisomers and has been successfully applied to the analysis of ephedrine and its isomers nih.gov.

Advanced Analytical Methodologies Utilizing 1s,2s + Pseudoephedrine D3 Hcl N Methyl D3 As an Internal Standard

Principles and Optimization of Stable Isotope Dilution Mass Spectrometry (SID-MS) in Quantitative Analysis

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a premier technique for quantitative analysis, founded on the use of an isotopically labeled version of the analyte as an internal standard (IS). imreblank.ch The ideal internal standard is a chemical and physical mimic of the analyte, a criterion perfectly met by (1S,2S)-(+)-Pseudoephedrine-D3 HCl for the analysis of pseudoephedrine. imreblank.chnih.gov In SID-MS, a known quantity of the deuterated standard is added to the sample at the earliest stage of preparation. uni-muenchen.de Because the stable isotope-labeled standard has nearly identical physicochemical properties to the endogenous, non-labeled analyte, it experiences the same effects of sample degradation, extraction inefficiencies, and ionization suppression or enhancement in the mass spectrometer's ion source. nih.govsci-hub.se

The principle of SID-MS relies on the direct relationship between the molar ratio of the native compound to its stable isotope analogue and the ratio of their respective ion intensities measured by the mass spectrometer. imreblank.ch The quantification is therefore based on the ratio of the response of the analyte to the response of the internal standard, rather than the absolute response of the analyte. nih.gov This ratiometric measurement effectively cancels out variations that can occur during sample workup and instrumental analysis, yielding highly precise and accurate results. imreblank.ch For optimal performance, the isotopic label must be stable and not undergo hydrogen-deuterium exchange, and there should be a sufficient mass difference (typically ≥3 Da) to prevent spectral overlap. uni-muenchen.denih.gov The N-methyl-D3 label in pseudoephedrine-D3 provides a stable 3 Dalton mass shift, making it an excellent choice for SID-MS applications.

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the selective and sensitive quantification of compounds in complex matrices. nih.govresearchgate.net The use of (1S,2S)-(+)-Pseudoephedrine-D3 HCl as an internal standard is integral to the development of reliable LC-MS/MS assays for pseudoephedrine.

Effective chromatographic separation is essential to distinguish pseudoephedrine from its isomers, metabolites like norpseudoephedrine (B1213554) (cathine), and endogenous matrix components. nih.govdeepdyve.com Various column chemistries and mobile phase compositions have been optimized for this purpose. Baseline separation of diastereoisomers such as ephedrine (B3423809) and pseudoephedrine has been achieved on C8 and Phenyl-Hexyl columns. nih.govnih.gov The choice of column and mobile phase modifiers is critical for achieving optimal peak shape, separation, and retention time.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | C8 Column nih.gov | Hypersil GOLD PFP (1.9 µm, 2.1 x 100 mm) chromatographyonline.com | Halo® Phenyl-Hexyl (2.7 µm, 150 x 2.1 mm) nih.gov |

| Mobile Phase | Isocratic: 98:2 Water:Acetonitrile with 0.1% Acetic Acid and 0.01% TFA nih.gov | Gradient: Water with 0.06% Acetic Acid (A) and Acetonitrile with 0.06% Acetic Acid (B) chromatographyonline.com | Isocratic: 0.1% Formic acid in Water + Methanol (50:50) ijper.org |

| Flow Rate | Not Specified | 1 mL/min chromatographyonline.com | Not Specified |

| Column Temp. | Not Specified | 45 °C chromatographyonline.com | Not Specified |

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity for quantification. nih.gov For pseudoephedrine, analysis is typically performed using positive electrospray ionization (ESI+), where the molecule is protonated to form the precursor ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 166. nih.govthermofisher.com This precursor ion is then subjected to collision-induced dissociation (CID), resulting in the formation of characteristic product ions. The most common fragmentation pathway involves the neutral loss of a water molecule (H₂O), generating the primary product ion at m/z 148. nih.govresearchgate.net

For the internal standard, (1S,2S)-(+)-Pseudoephedrine-D3 HCl, the three deuterium (B1214612) atoms on the N-methyl group increase the mass of the precursor ion to m/z 169. ijper.org Upon CID, it undergoes the same neutral loss of water, resulting in a product ion at m/z 151. ijper.org The MRM transition for pseudoephedrine is therefore m/z 166 → 148, while the transition for its D3-labeled internal standard is m/z 169 → 151. ijper.orgnih.gov Monitoring these specific transitions ensures that only the analyte and the internal standard are detected, significantly reducing background noise and improving analytical specificity.

Validated LC-MS/MS methods utilizing pseudoephedrine-D3 demonstrate excellent analytical performance in various complex matrices. In equine urine, a method was validated with a linear range of 4–40 ng/mL and a limit of quantification (LOQ) of 4 ng/mL. ijper.org In environmental analysis of river water samples, methods have achieved limits of detection as low as 0.06 µg/L. researchgate.net These validated assays consistently show high precision and accuracy, making them suitable for regulatory and research applications.

| Matrix | Linearity Range | LOQ | Precision (%RSD) | Accuracy/Recovery (%) | Reference |

| Equine Urine | 4–40 ng/mL | 4 ng/mL | 1.11–3.26% | 87–111% | ijper.org |

| River Water | Not Specified | Not Specified | Not Specified | 104.7% | researchgate.net |

| General Urine | 5–20 µg/mL | Not Specified | 2.8–10.4% | 97.4–101.6% (Bias: 1.6-2.6%) | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Volatile Derivatives of Pseudoephedrine-D3

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of pseudoephedrine. However, due to the polar nature and low volatility of pseudoephedrine, a derivatization step is required to convert it into a more volatile and thermally stable compound suitable for GC analysis. nih.govjst.go.jpnih.gov Deuterium-labeled pseudoephedrine is commonly used as the internal standard in these methods. nih.govnih.gov

Common derivatizing agents include acylating reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or heptafluorobutyrylimidazole (HFBI), and silylating agents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govjst.go.jpscielo.br For instance, treatment with HFBA creates heptafluorobutyryl derivatives of pseudoephedrine and its deuterated analogue. nih.govjst.go.jp Alternatively, forming N-acetyl-O-trimethylsilyl derivatives allows for effective separation and detection. dshs-koeln.de Following derivatization, the samples are analyzed by GC-MS, often in Selected Ion Monitoring (SIM) mode, to monitor characteristic ions of the derivatized analyte and the internal standard, ensuring accurate quantification. nih.gov

Applications in Complex Matrix Analysis and Sample Preparation Strategies

The robust analytical methods developed using (1S,2S)-(+)-Pseudoephedrine-D3 HCl are applied to a wide range of complex matrices, each requiring a tailored sample preparation strategy to remove interferences and concentrate the analyte.

Solid-Phase Extraction (SPE): This is one of the most common techniques for cleaning up and concentrating pseudoephedrine from biological and environmental samples. ijper.orgnih.govoup.com Hydrophilic-Lipophilic Balanced (HLB) cartridges are frequently used for extracting pseudoephedrine from equine urine and water samples, demonstrating high and reproducible recoveries. sci-hub.seijper.org Cation exchange sorbents have also been successfully employed for water sample analysis. researchgate.net

Liquid-Liquid Extraction (LLE): LLE is a classic and effective method for sample preparation, particularly for matrices like blood, serum, and plasma. nih.gov The process typically involves adjusting the pH of the sample to an alkaline state to ensure pseudoephedrine is in its free base form, followed by extraction into an immiscible organic solvent like a hexane-ethyl acetate (B1210297) mixture. nih.govjst.go.jpnih.gov

"Dilute-and-Shoot": For some matrices, particularly urine where analyte concentrations may be high, a simplified "dilute-and-shoot" approach can be used. nih.gov This method involves simply diluting the sample with the internal standard solution and directly injecting it into the LC-MS/MS system. nih.govnih.gov This high-throughput approach minimizes sample handling but is more susceptible to matrix effects, reinforcing the critical need for a stable isotope-labeled internal standard. nih.gov

In Vitro and Non Human in Vivo Metabolism and Biotransformation Studies of Pseudoephedrine Leveraging Deuterated Analogues

Application of (1S,2S)-(+)-Pseudoephedrine-D3 HCl in Hepatic Microsomal and Isolated Hepatocyte Incubation Systems for Metabolic Pathway Elucidation

In vitro systems are paramount for predicting a drug's metabolic fate in humans. Hepatic microsomes, which are rich in phase I drug-metabolizing enzymes like the cytochrome P450 (CYP) superfamily, serve as a standard model to investigate oxidative metabolism. nih.gov When (1S,2S)-(+)-Pseudoephedrine-D3 HCl is incubated with liver microsomes, the deuterium (B1214612) label allows researchers to specifically track the N-methyl group and its involvement in metabolic reactions. nih.govfrontiersin.org This is crucial for identifying pathways such as N-demethylation.

Isolated hepatocytes offer a more comprehensive in vitro model, as they contain a full complement of both phase I and phase II metabolic enzymes and cofactors. nih.gov Using (1S,2S)-(+)-Pseudoephedrine-D3 HCl in hepatocyte cultures enables the study of sequential metabolic reactions, from initial oxidation by CYPs to subsequent conjugation reactions (e.g., glucuronidation or sulfation). The stability of the deuterium label ensures that the metabolic journey of the molecule can be traced through these multiple steps, providing a more complete picture of its biotransformation.

Identification and Structural Elucidation of Deuterated Pseudoephedrine Metabolites

High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying and characterizing drug metabolites. Quadrupole time-of-flight (Q-TOF) and Orbitrap mass spectrometers provide exceptional mass accuracy and resolution, enabling the determination of the elemental composition of unknown metabolites. researchgate.netresearchgate.net

In studies involving (1S,2S)-(+)-Pseudoephedrine-D3 HCl, the presence of the three deuterium atoms results in a distinct mass shift of +3.0186 Da (3 x 1.0062 Da) compared to the unlabeled molecule. This unique mass signature makes it straightforward to distinguish drug-related metabolites from the background matrix. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions. Analyzing the fragmentation patterns helps to pinpoint the site of metabolic modification. For instance, if a fragment ion retains the D3-label, it confirms that the N-methyl group has remained intact. Conversely, the loss of the label would indicate an N-demethylation event. thermofisher.com

| Compound | Chemical Formula | Theoretical Exact Mass [M+H]⁺ (Da) | Observed m/z | Key MS/MS Fragments |

|---|---|---|---|---|

| (1S,2S)-(+)-Pseudoephedrine-D3 | C₁₀H₁₃D₃NO | 169.1521 | 169.1523 | Retention of D3-labeled N-methyl group fragments |

| N-demethyl-pseudoephedrine (Cathine) | C₉H₁₃NO | 152.1070 | 152.1072 | Loss of the N-methyl group |

| Hydroxylated Pseudoephedrine-D3 | C₁₀H₁₂D₃NO₂ | 185.1470 | 185.1471 | Mass shift of +15.9949 Da; retention of D3-label |

While mass spectrometry provides strong evidence for metabolite structures, Nuclear Magnetic Resonance (NMR) spectroscopy offers definitive structural confirmation. nih.gov After isolating a sufficient quantity of a metabolite, ¹H NMR and ¹³C NMR analyses can be performed. For metabolites of (1S,2S)-(+)-Pseudoephedrine-D3 HCl, the ¹H NMR spectrum would conspicuously lack the characteristic signal for the N-methyl protons, confirming the location of the deuterium label. nih.govresearchgate.net Furthermore, 2D NMR techniques, such as COSY and HMBC, can establish the connectivity between atoms, unambiguously identifying the position of metabolic changes, such as hydroxylation on the phenyl ring or the alkyl chain. rsc.org

Investigation of Metabolic Pathways and Enzyme Kinetics through Deuterium Kinetic Isotope Effects

The substitution of a hydrogen atom with a deuterium atom creates a stronger C-D bond compared to a C-H bond. This difference can slow down reactions where the cleavage of this bond is the rate-determining step, a phenomenon known as the deuterium kinetic isotope effect (KIE). researchgate.net Measuring the KIE provides valuable insights into enzymatic reaction mechanisms and the specific enzymes involved. nih.govansto.gov.au

The cytochrome P450 family of enzymes, particularly CYP2D6, is known to be involved in the metabolism of approximately 20% of commonly used drugs. nih.gov One of the known metabolic pathways for pseudoephedrine is N-demethylation. By comparing the rate of N-demethylation of (1S,2S)-(+)-Pseudoephedrine-D3 HCl with that of its non-deuterated counterpart in an in vitro system with recombinant CYP2D6, a KIE can be calculated. A significant KIE (kH/kD > 1) would strongly suggest that the cleavage of a bond to the N-methyl group is a rate-limiting step in the CYP2D6-mediated reaction, providing direct evidence of its mechanistic involvement. nih.gov

| Substrate | Rate of Metabolite Formation (Vmax) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|

| Pseudoephedrine (Protio) | 150 pmol/min/mg protein | 2.5 |

| (1S,2S)-(+)-Pseudoephedrine-D3 | 60 pmol/min/mg protein |

Note: The data presented are illustrative to demonstrate the concept of KIE.

While CYPs are major players, other enzyme systems can also contribute to drug biotransformation, including flavin-containing monooxygenases (FMOs), monoamine oxidases (MAOs), and aldehyde oxidases (AO). xenotech.comcorning.com Deuterated analogs can help delineate the contributions of these non-CYP pathways. For example, if a specific metabolic reaction involving the N-methyl group proceeds at a similar rate for both the deuterated and non-deuterated pseudoephedrine (i.e., a KIE close to 1), it may indicate that the rate-limiting step of that particular biotransformation is not C-H bond cleavage. This could point towards the involvement of a non-CYP enzyme with a different catalytic mechanism or that a different step in the process is rate-limiting.

Comparative Metabolism Studies Across Preclinical Species (Non-Human Mammalian Models)

The investigation of pseudoephedrine's metabolic fate in non-human mammalian models is crucial for understanding its pharmacokinetic profile and for the extrapolation of data to human subjects. While specific studies on the metabolism of "(1S,2S)-(+)-Pseudoephedrine-D3 hcl (N-methyl-D3)" are not extensively detailed in publicly available literature, a comparative analysis of pseudoephedrine's metabolism in common preclinical species such as rats, dogs, and monkeys provides a foundational understanding of its biotransformation. These studies reveal significant interspecies variations in pharmacokinetic parameters, which can influence the metabolic profile of the compound.

The primary route of elimination for pseudoephedrine across species is renal excretion of the unchanged drug. nih.gov However, a minor portion of the administered dose undergoes hepatic metabolism, primarily through N-demethylation. This process results in the formation of the active metabolite, norpseudoephedrine (B1213554), also known as cathine. nih.gov The extent of this metabolic conversion can vary between different animal models.

Pharmacokinetic studies have demonstrated notable differences in the clearance (CL), half-life (t1/2), and oral bioavailability of pseudoephedrine among rats, dogs, and monkeys. nih.gov These variations are indicative of differing metabolic capacities and rates of elimination among these species.

Key Research Findings:

A comparative pharmacokinetic study in rats, dogs, and monkeys revealed the following key differences:

Clearance (CL): The total body clearance of pseudoephedrine was highest in rats (78 mL/min/kg), followed by dogs (33 mL/min/kg), and was lowest in monkeys (15 mL/min/kg). nih.gov This suggests a more rapid elimination of the drug in rats compared to dogs and monkeys.

Half-Life (t1/2): The mean half-life of pseudoephedrine was approximately 1.5 hours in both rats and dogs. nih.gov In contrast, monkeys exhibited a significantly longer mean half-life of 4.6 hours, which is more comparable to the half-life observed in humans (4-8 hours). nih.gov

Oral Bioavailability: The oral bioavailability of pseudoephedrine also varied across the species, with values of 38% in rats, 58% in dogs, and 78% in monkeys. nih.gov These differences may be attributed to variations in first-pass metabolism and absorption.

The use of deuterated analogues, such as (1S,2S)-(+)-Pseudoephedrine-D3 hcl (N-methyl-D3), in metabolic studies is a valuable tool for elucidating biotransformation pathways. The deuterium label on the N-methyl group provides a stable isotopic marker that allows for the precise tracking of the parent compound and its metabolites using mass spectrometry. This technique can help to definitively identify metabolites formed through N-demethylation and other potential metabolic reactions. While specific data on the comparative metabolism of this deuterated compound is limited, the general principles of pseudoephedrine metabolism suggest that the primary metabolic pathway would still be N-demethylation, leading to the formation of deuterated norpseudoephedrine. The rate and extent of this reaction would likely be influenced by the species-specific expression and activity of the relevant metabolic enzymes.

Pharmacokinetic Parameters of Pseudoephedrine in Preclinical Species

| Species | Total Body Clearance (CL) (mL/min/kg) | Mean Half-Life (t1/2) (hr) | Oral Bioavailability (%) |

|---|---|---|---|

| Rat | 78 | ~1.5 | 38 |

| Dog | 33 | ~1.5 | 58 |

| Monkey | 15 | 4.6 | 78 |

Data sourced from Palamanda et al. (2010). nih.gov

Further research utilizing (1S,2S)-(+)-Pseudoephedrine-D3 hcl (N-methyl-D3) in comparative in vivo studies across these preclinical species would provide more definitive insights into the species-specific differences in its biotransformation and the impact of deuterium substitution on its metabolic fate.

Pharmacokinetic Investigation and Disposition Studies in Non Human Models Utilizing 1s,2s + Pseudoephedrine D3 Hcl

Utilization of (1S,2S)-(+)-Pseudoephedrine-D3 HCl for Tracer Pharmacokinetic Studies in Animal Models

Stable isotope labeling, particularly with deuterium (B1214612), is a widely adopted strategy in pharmacokinetic research to trace the fate of a drug molecule in a biological system. (1S,2S)-(+)-Pseudoephedrine-D3 HCl, with its deuterium-labeled N-methyl group, can serve as an effective tracer in animal models such as rats, dogs, and monkeys. The key advantage of using a stable isotope-labeled compound is that it is chemically identical to the unlabeled drug, yet distinguishable by mass spectrometry. This allows for the simultaneous administration of the labeled and unlabeled compound and the subsequent differentiation of their pharmacokinetic profiles.

In a typical tracer study, a microdose of (1S,2S)-(+)-Pseudoephedrine-D3 HCl could be co-administered with a therapeutic dose of unlabeled pseudoephedrine. Blood, urine, and tissue samples can then be collected over time and analyzed using liquid chromatography-mass spectrometry (LC-MS). The distinct mass-to-charge ratio of the deuterated and non-deuterated compounds allows for their independent quantification. This methodology is invaluable for:

Absolute Bioavailability Studies: By administering the deuterated compound intravenously and the unlabeled compound orally, researchers can accurately determine the fraction of the orally administered drug that reaches systemic circulation.

Metabolite Profiling: The deuterium label can help in identifying and tracking the formation of metabolites. The mass shift of +3 Da in the N-demethylated metabolite, for instance, would confirm its origin from the administered drug.

Investigating Drug-Drug Interactions: The impact of a co-administered drug on the pharmacokinetics of pseudoephedrine can be precisely assessed by comparing the disposition of the deuterated tracer with and without the interacting drug.

Modeling and Simulation of Pseudoephedrine Disposition in Preclinical Systems

Pharmacokinetic modeling is a mathematical approach to describe the time course of a drug's concentration in the body. Both physiologically based pharmacokinetic (PBPK) modeling and compartmental analysis are employed to understand and predict drug disposition.

PBPK models are sophisticated mathematical representations of the body's physiological and anatomical structure. These models consist of interconnected compartments representing various organs and tissues. By incorporating drug-specific parameters (e.g., solubility, permeability, metabolic rates) and physiological parameters (e.g., organ volumes, blood flow rates), PBPK models can simulate the ADME of a drug in different species and under various physiological conditions.

Data from studies with deuterated analogues like (1S,2S)-(+)-Pseudoephedrine-D3 HCl can be invaluable for developing and refining PBPK models. For instance, if a kinetic isotope effect is observed in the metabolism of pseudoephedrine, this information can be incorporated into the model to more accurately predict its clearance. While specific PBPK models for pseudoephedrine that incorporate data from its deuterated form are not published, the general framework for such an approach exists. The model would include compartments for key organs involved in pseudoephedrine disposition, such as the gut, liver, kidneys, and central nervous system. Data on tissue partitioning and metabolic clearance, potentially refined with data from deuterated tracer studies, would be used to parameterize the model.

Such a PBPK model could be used to:

Extrapolate pharmacokinetic profiles from animal species to humans.

Simulate the impact of disease states (e.g., renal or hepatic impairment) on pseudoephedrine disposition.

Predict potential drug-drug interactions.

Compartmental analysis simplifies the body into a small number of interconnected compartments to describe the drug's disposition. Based on pharmacokinetic studies of pseudoephedrine in various animal models, key pharmacokinetic parameters have been determined. These parameters provide the foundation for developing compartmental models.

| Parameter | Rat | Dog | Monkey |

|---|---|---|---|

| Half-life (t½) (hours) | ~1.5 | ~1.5 | 4.6 |

| Total Body Clearance (CL) (mL/min/kg) | 78 | 33 | 15 |

| Volume of Distribution at Steady State (Vdss) (L/kg) | 3-5 | 3-5 | 3-5 |

| Oral Bioavailability (%) | 38 | 58 | 78 |

Data derived from studies on non-deuterated pseudoephedrine.

Based on these data, a multi-compartmental model (e.g., a two-compartment model) can be fitted to the plasma concentration-time data to describe the distribution and elimination phases of pseudoephedrine in each species. The significant differences in clearance and bioavailability across species highlight the importance of conducting such studies in multiple animal models to better understand the factors influencing the drug's disposition.

Investigation of Kinetic Isotope Effects on Absorption, Distribution, and Excretion in Preclinical Models

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. In the context of (1S,2S)-(+)-Pseudoephedrine-D3 HCl, the deuterium atoms on the N-methyl group can influence the rate of N-demethylation, a key metabolic pathway for pseudoephedrine.

The primary metabolic pathway for pseudoephedrine involves N-demethylation to form norpseudoephedrine (B1213554), which is catalyzed by cytochrome P450 enzymes in the liver. The C-D bond is stronger than the C-H bond, and therefore, more energy is required to break it. This can result in a slower rate of metabolism for the deuterated compound.

While specific in vivo studies investigating the KIE on the ADME of (1S,2S)-(+)-Pseudoephedrine-D3 HCl in preclinical models are not publicly available, it is plausible that a KIE could be observed. Such an investigation would typically involve administering both the deuterated and non-deuterated compounds to animal models and comparing their pharmacokinetic profiles.

A significant KIE on metabolism would be expected to result in:

Increased Half-life and Exposure: Consequently, the half-life and the area under the plasma concentration-time curve (AUC) would be expected to increase.

It is less likely that the deuterium substitution on the N-methyl group would have a significant direct effect on absorption, distribution, or renal excretion, as these processes are generally not associated with the cleavage of the N-methyl C-H bonds. However, altered metabolism could indirectly influence these processes. For example, a decrease in first-pass metabolism could lead to an increase in oral bioavailability.

Forensic and Legal Chemistry Applications of 1s,2s + Pseudoephedrine D3 Hcl N Methyl D3

Development of Analytical Methods for Detection and Quantification of Pseudoephedrine in Forensic Samples (e.g., Seized Drug Analysis)

The accurate detection and quantification of pseudoephedrine are paramount in the analysis of seized materials, as it is a primary precursor for the illicit synthesis of methamphetamine. nih.gov Analytical methods must be robust, sensitive, and specific to distinguish pseudoephedrine from its isomers and other components in complex mixtures. The use of (1S,2S)-(+)-Pseudoephedrine-D3 HCl as an internal standard is a cornerstone of modern quantitative techniques, primarily those employing mass spectrometry.

Deuterium-labeled standards like Pseudoephedrine-D3 HCl are ideal for quantitative analysis using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.comresearchgate.net Because the deuterated standard is chemically identical to the analyte (pseudoephedrine), it co-elutes during chromatography and experiences similar ionization and fragmentation patterns in the mass spectrometer. However, it is distinguishable by its higher mass-to-charge ratio (m/z). This allows it to compensate for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the accuracy and precision of quantification.

Research has focused on developing and validating methods for various forensic contexts. For instance, a simple and rapid ultra-high-performance liquid chromatography/mass spectrometry (UHPLC/MS) method was developed for the separation and identification of pseudoephedrine, ephedrine (B3423809), amphetamine, methamphetamine, and 3,4-MDMA. thermofisher.com This method demonstrated sensitivity at the nanogram per milliliter (ng/mL) level, which is crucial for identifying and quantifying pseudoephedrine in illicit drug samples and helping to determine the manufacturing pathway. thermofisher.com In such methods, an internal standard like Pseudoephedrine-D3 HCl is added at a known concentration to both calibration standards and unknown samples, ensuring reliable quantification across a range of concentrations. thermofisher.com

The table below summarizes typical parameters for analytical methods used in seized drug analysis that benefit from the use of a deuterated internal standard.

| Parameter | Technique | Details | Role of (1S,2S)-(+)-Pseudoephedrine-D3 HCl |

| Linearity | UHPLC/MS | Calibration curves constructed over a range of 1.25 to 1667 ng/mL. thermofisher.com | Ensures accurate quantification across a wide concentration range by normalizing the analyte's response. |

| Limit of Detection (LOD) | GC-MS / LC-MS/MS | Typically in the low ng/mL range, e.g., 20-40 ng/mL for GC-based methods. researchgate.net | Improves signal-to-noise ratio, aiding in the reliable detection of low concentrations of the analyte. |

| Specificity | HPTLC-MS | Achieved good separation of ephedrine from its analogues (pseudoephedrine, phenylpropanolamine). bohrium.com | Confirms the identity of the analyte peak by comparing its retention time to that of the labeled standard. |

| Accuracy & Precision | GC-MS | Intermediate precision for pseudoephedrine was found to be 4.27%. researchgate.net | Corrects for systematic and random errors during sample processing and analysis, leading to high accuracy and precision. |

This table is generated based on data from various analytical method development studies. researchgate.netthermofisher.combohrium.com

Source Attribution and Impurity Profiling Research Leveraging Stable Isotope Ratios

Stable isotope ratio analysis is a powerful forensic tool used to trace the origin of seized drugs by examining the relative abundance of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ²H/¹H). dshs-koeln.denih.gov The isotopic signature of a drug molecule is influenced by the geographical origin of the raw materials and the specific chemical processes used in its synthesis. nih.govusm.my This information can provide crucial intelligence for law enforcement to link different drug seizures, identify manufacturing trends, and disrupt trafficking networks. jpionline.org

Pseudoephedrine, a precursor to methamphetamine, can be produced via three main industrial routes: extraction from the Ephedra plant (natural), fermentation of sugars (semi-synthetic), or a fully synthetic process from propiophenone. nih.gov Research has demonstrated that these different production methods result in distinct stable isotope ratios of carbon (δ¹³C), nitrogen (δ¹⁵N), and hydrogen (δ²H). nih.govjpionline.org For example, a study analyzing 782 samples of seized methamphetamine successfully classified them into three groups based on their isotopic signatures, which corresponded to the precursor's origin. nih.gov

(1S,2S)-(+)-Pseudoephedrine-D3 HCl, while primarily used as a quantitative internal standard, plays a role in the quality control of the analytical process for isotope ratio mass spectrometry (IRMS). The precise measurement of isotope ratios requires highly accurate and validated analytical methods, and deuterated standards help ensure the instrumentation is performing correctly. Furthermore, understanding the deuterium (B1214612) distribution within the pseudoephedrine molecule itself can provide clues about its synthesis. A study using ²H NMR spectroscopy established a method for the quantitative analysis of deuterium content at specific positions within the pseudoephedrine molecule, finding that chemically synthesized and semi-synthetic ephedrines have highly specific deuterium distributions compared to those from biosynthesis. nih.gov

Impurity profiling is another key technique that complements stable isotope analysis. nih.govresearchgate.net This method involves identifying characteristic impurities, such as by-products and unreacted starting materials, that are specific to a particular synthesis route. researchgate.net The combination of impurity profiles and stable isotope ratios provides a more comprehensive chemical signature for a given drug sample, enhancing the ability to link it to a specific clandestine laboratory or manufacturing batch. semanticscholar.org

The following table presents a summary of how stable isotope ratios can differ based on the precursor source of pseudoephedrine.

| Isotope Ratio | Natural (Ephedra plant) | Semi-Synthetic (Fermentation) | Fully Synthetic |

| δ¹³C (‰) | Varies with plant geography and physiology. | Reflects the isotopic composition of the sugar source. | Distinct signature from synthetic precursors like propiophenone. |

| δ¹⁵N (‰) | Generally higher values. dshs-koeln.de | Intermediate values, influenced by fermentation nutrients. | Significantly depleted in ¹⁵N compared to natural/semi-synthetic sources. nih.gov |

| δ²H (‰) | Reflects the water source and plant metabolism. | Varies based on fermentation process and water. | Can show specific deuterium enrichment or depletion at certain molecular positions. nih.gov |

This table synthesizes findings from multiple studies on stable isotope analysis of pseudoephedrine and methamphetamine. dshs-koeln.denih.govnih.gov

Method Validation for Forensic Toxicological Analysis (e.g., Non-Human Biological Fluids, Hair, Post-Mortem Samples)

Forensic toxicological analysis involves the detection and quantification of drugs and their metabolites in biological samples to assist in legal investigations. europa.eu Method validation is a critical requirement to ensure that the analytical results are reliable, accurate, and legally defensible. aafs.org This process is particularly challenging for unconventional matrices like hair, non-human fluids, and post-mortem tissues due to their complexity and the potential for interference or degradation.

(1S,2S)-(+)-Pseudoephedrine-D3 HCl is essential for the validation of these complex methods. By acting as an internal standard, it helps to mitigate matrix effects, which are a major source of error in toxicological analysis. researchgate.net Matrix effects occur when components of the biological sample other than the analyte interfere with the ionization process in the mass spectrometer, leading to suppression or enhancement of the signal. The deuterated standard experiences similar matrix effects as the target analyte, allowing for accurate correction.

The validation of a forensic toxicology method involves assessing several key parameters as outlined by standard practices. aafs.orgaafs.org

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Accuracy and Precision: How close the measured value is to the true value and the degree of scatter in repeated measurements.

Linearity: The range over which the instrument response is proportional to the analyte concentration.

Recovery: The efficiency of the extraction process.

Stability: The stability of the analyte in the biological matrix under different storage conditions.

In post-mortem toxicology, additional challenges arise, such as post-mortem redistribution, where drugs can diffuse from tissues with high concentrations (e.g., liver, lungs) into the blood after death, leading to artificially elevated blood concentrations. ous-research.noresearchgate.net Therefore, analysis of multiple sample types, including peripheral blood, vitreous humor, and tissues, is often necessary for accurate interpretation. ous-research.no Validated methods using deuterated internal standards are crucial for obtaining reliable data from these varied and often degraded samples. nih.gov Analysis of hair can provide a longer history of drug exposure, and validated methods are needed to accurately segment and analyze hair samples.

The table below outlines key validation parameters and the role of Pseudoephedrine-D3 HCl in achieving them for challenging matrices.

| Validation Parameter | Matrix | Challenge | Role of (1S,2S)-(+)-Pseudoephedrine-D3 HCl |

| Accuracy & Precision | Post-mortem Blood | Post-mortem redistribution, clotting, decomposition. ous-research.no | Compensates for analyte loss during extraction from complex and often degraded samples. |

| Selectivity | Hair | Presence of external contamination and endogenous interferences. | Ensures that the detected signal corresponds only to the target analyte by comparing retention time and ion ratios. |

| Matrix Effect | Non-Human Biological Fluids | Unique and variable composition compared to human matrices. | Co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction. researchgate.net |

| Stability | Post-mortem Tissues | Enzymatic and chemical degradation of the analyte after death. | Helps to accurately quantify the remaining analyte by accounting for degradation during sample storage and processing. |

This table is based on standard practices for method validation in forensic toxicology. researchgate.netaafs.orgous-research.no

Future Research Directions and Emerging Applications of Deuterated Pseudoephedrine Analogues

Emerging Analytical Technologies for Ultra-Trace Level Detection and Quantification

The ability to detect and quantify substances at increasingly lower concentrations is a cornerstone of modern analytical science. Deuterated compounds like (1S,2S)-(+)-Pseudoephedrine-D3 HCl serve as excellent internal standards in quantitative analyses due to their chemical similarity to the parent compound and their distinct mass difference. nih.gov This is particularly crucial for ultra-trace level detection in complex biological matrices.

Advanced analytical techniques are continually being developed to enhance the sensitivity and specificity of these measurements. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful method for the determination of pseudoephedrine and its metabolites. sigmaaldrich.comresearchgate.net The use of a deuterated internal standard like pseudoephedrine-D3 minimizes matrix effects and improves the accuracy and precision of quantification, allowing for detection limits in the sub-nanogram per milliliter (ng/mL) range. researchgate.net

Furthermore, emerging technologies such as ultra-performance liquid chromatography (UPLC), which utilizes smaller particle size columns, offer even greater resolution and faster analysis times. researchgate.net Innovations in mass spectrometry, including high-resolution mass spectrometry (HRMS), provide exceptional mass accuracy, which aids in the confident identification and differentiation of analytes from background noise, a critical aspect of ultra-trace analysis. metsol.com Another promising area is the development of novel fluorescent sensing films, which have shown potential for the real-time detection of vapors of certain compounds at extremely low levels, suggesting future applications for rapid screening technologies. nih.gov

Table 1: Comparison of Analytical Techniques for Trace Detection

| Analytical Technique | Principle | Advantages for Deuterated Analogues |

|---|---|---|

| HPLC-UV | Separation by chromatography, detection by UV absorbance. sigmaaldrich.com | Good for quantification but may lack specificity at ultra-trace levels. |

| GC-MS | Separation by gas chromatography, detection by mass spectrometry. nih.gov | High sensitivity and specificity, ideal for volatile compounds. |

| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry. metsol.com | Excellent for complex matrices, high specificity and sensitivity, widely used for deuterated standards. |

| UPLC-MS/MS | A high-pressure version of HPLC for faster, higher-resolution separations. researchgate.net | Improved chromatographic performance leading to better sensitivity and throughput. |

| HRMS | Mass spectrometry with very high mass accuracy. metsol.com | Provides unambiguous identification of compounds at trace levels. |

Advanced Computational Modeling for Mechanistic Understanding of Isotope Effects

The substitution of hydrogen with deuterium (B1214612) can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the mass difference between the isotopes. nih.govnih.gov This effect is particularly pronounced in reactions where a carbon-hydrogen bond is broken or formed in the rate-determining step. semanticscholar.org Advanced computational modeling has become an indispensable tool for predicting and understanding these isotope effects at a molecular level.

Quantum mechanics/molecular mechanics (QM/MM) methodologies are powerful computational tools that can be used to model enzymatic reactions. nih.gov These methods allow researchers to simulate the active site of an enzyme quantum mechanically while treating the rest of the protein with classical mechanics, providing a detailed picture of the reaction mechanism. By modeling the reaction with both the deuterated and non-deuterated substrate, the KIE can be calculated and compared with experimental data to validate the proposed mechanism. nih.gov

Semiclassical and quantum instanton theories are other advanced computational approaches used to compute KIEs, accounting for quantum mechanical effects like tunneling. nih.gov These models can be particularly useful for understanding reactions involving the transfer of hydrogen, deuterium, or protons. By applying these computational methods to the metabolism of pseudoephedrine, which is known to be metabolized by cytochrome P450 enzymes, researchers can gain a deeper understanding of the specific steps in the metabolic pathway that are sensitive to isotopic substitution. plos.orgfigshare.com This knowledge is crucial for designing drugs with improved pharmacokinetic profiles. nih.govnih.gov

Table 2: Computational Models for Isotope Effect Studies

| Computational Model | Description | Application to Deuterated Pseudoephedrine |

|---|---|---|

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Combines quantum mechanics for the reactive center and molecular mechanics for the surroundings. nih.gov | Elucidating the enzymatic mechanism of pseudoephedrine metabolism and predicting the KIE. |

| Semiclassical Instanton Theory | A method for calculating reaction rates that includes quantum tunneling effects. nih.gov | Provides a more accurate prediction of the KIE, especially at lower temperatures. |

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | Can be used to calculate the vibrational frequencies of bonds, which is essential for predicting KIEs. |

Role of Deuterated Analogues in Investigating Stereoisomeric Interactions at a Molecular Level

Pseudoephedrine has two chiral centers, meaning it exists as different stereoisomers. nih.gov These stereoisomers can have different pharmacological activities due to their differential interactions with biological targets such as receptors and transporters. nih.govgoogle.com Deuterated analogues provide a subtle yet powerful probe to investigate these stereoisomeric interactions at a molecular level.

The replacement of hydrogen with deuterium can alter the vibrational modes of a molecule and, in some cases, can lead to small changes in bond lengths and angles. plos.org While these changes are minimal, they can be sufficient to affect the binding affinity of a ligand to its receptor. plos.org By comparing the binding of deuterated and non-deuterated stereoisomers of pseudoephedrine to various receptors and transporters, researchers can gain insights into the specific intermolecular interactions that govern binding and selectivity. For instance, studies have shown that ephedrine-related stereoisomers exhibit selective actions as norepinephrine (B1679862) transporter substrates. nih.gov

Computational docking and molecular dynamics simulations can be used in conjunction with experimental binding assays to visualize and analyze these interactions. By modeling the binding of both the deuterated and non-deuterated ligands, it is possible to identify key hydrogen bonding or other non-covalent interactions that are sensitive to isotopic substitution. This approach can help to rationalize observed differences in binding affinities and provide a more detailed understanding of the structure-activity relationship for pseudoephedrine and its analogues. plos.orgplos.org

Potential for Novel Deuterium-Labeled Precursors in Synthetic Chemistry Research

The synthesis of complex, isotopically labeled molecules often requires the use of labeled precursors. symeres.comresearchgate.net Deuterium-labeled compounds like (1S,2S)-(+)-Pseudoephedrine-D3 HCl can serve as valuable starting materials or intermediates in the synthesis of other complex deuterated molecules. The development of new synthetic methods utilizing such precursors is an active area of research.

One area of potential is in the development of novel multicomponent reactions (MCRs). MCRs are one-pot reactions that combine three or more starting materials to form a complex product in a single step. nih.govresearchgate.net The use of deuterated precursors in MCRs can provide a straightforward route to a diverse array of deuterated products. nih.govresearchgate.net For example, a deuterated aldehyde could be used in a Ugi or Biginelli reaction to introduce a deuterium label at a specific position in the final product. nih.gov

Furthermore, the development of new catalytic methods for deuterium incorporation is of great interest. nih.gov This includes the use of transition metal catalysts for hydrogen isotope exchange (HIE) reactions, which allow for the direct replacement of hydrogen with deuterium in a molecule. researchgate.netnih.gov Biocatalytic methods are also emerging as a powerful tool for selective and asymmetric deuteration. nih.gov The availability of well-defined deuterated precursors like pseudoephedrine-D3 can facilitate the development and optimization of these new synthetic methodologies, expanding the toolbox available to synthetic chemists for the preparation of a wide range of deuterated compounds for various research applications. mdpi.com

Q & A

Basic Research Questions

Q. How can researchers confirm the enantiomeric purity of (1S,2S)-(+)-Pseudoephedrine-D3 HCl in synthetic batches?

- Methodological Answer : Use chiral HPLC with a validated method employing polysaccharide-based columns (e.g., Chiralpak AD-H or OD-H) and UV detection at 254 nm. Compare retention times with reference standards from pharmacopoeial sources (USP, BP, or IP). Validate the method using parameters like resolution factor (>1.5), tailing factor (<2), and theoretical plates (>2000) per ICH Q2A/Q3B guidelines . For deuterated analogs, confirm isotopic purity via mass spectrometry (HRMS or LC-MS) to distinguish D3 incorporation from protiated impurities .

Q. What solvent systems are optimal for dissolving (1S,2S)-(+)-Pseudoephedrine-D3 HCl in pharmacokinetic studies?

- Methodological Answer : The compound dissolves readily in polar aprotic solvents (e.g., DMF or DMSO at 30 mg/mL) and ethanol, but aqueous solubility is limited (5 mg/mL in PBS pH 7.2). For in vivo studies, prepare stock solutions in ethanol and dilute with saline to avoid precipitation. Pre-filter solutions (0.22 µm) to ensure sterility and homogeneity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Avoid exposure to oxidizing agents, as decomposition may yield hazardous byproducts (e.g., nitrogen oxides). For short-term use, reconstituted solutions in methanol or DMSO are stable for 48 hours at 4°C .

Advanced Research Questions

Q. How do deuterium isotope effects in (1S,2S)-(+)-Pseudoephedrine-D3 HCl influence metabolic pathway analysis compared to the protiated form?

- Methodological Answer : Design comparative in vitro metabolism assays using liver microsomes (human or rodent). Monitor deuteration stability at the N-methyl-D3 position via LC-HRMS to assess metabolic lability. Kinetic isotope effects (KIEs) can alter CYP450-mediated oxidation rates; use deuterium-induced fractionation factors (φ) to quantify changes in reaction rates . Pair with molecular dynamics simulations to predict deuteration impacts on enzyme-substrate binding .

Q. What strategies resolve contradictions in pharmacokinetic data between in vitro and in vivo models for this compound?

- Methodological Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies. Key steps:

- Validate in vitro parameters (e.g., plasma protein binding, metabolic clearance) using equilibrium dialysis and hepatocyte assays.

- Adjust for interspecies differences in blood flow and tissue distribution using allometric scaling.

- Incorporate deuterium-specific adjustments for volume of distribution (Vd) and clearance (CL) in the model .

Q. How can researchers optimize deuteration efficiency in the synthesis of (1S,2S)-(+)-Pseudoephedrine-D3 HCl while minimizing racemization?

- Methodological Answer : Use catalytic deuteration under controlled conditions (e.g., Pd/C or Raney nickel in D2O/EtOD at 50–80°C). Monitor reaction progress via NMR to confirm >98% deuteration at the N-methyl position. To prevent racemization:

- Maintain pH > 9 during synthesis to stabilize the protonated amine.

- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution post-synthesis to ensure enantiopurity .

Key Considerations for Experimental Design

- Isotopic Integrity : Validate deuterium incorporation at all stages using isotopic ratio mass spectrometry (IRMS) to avoid protium contamination .

- Regulatory Compliance : Adhere to pharmacopoeial guidelines (USP <621>, ICH Q3B) for impurity profiling and method validation .

- Safety Protocols : Use fume hoods for handling powdered forms to prevent inhalation of dust, and avoid static discharge during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.